

Supercritical CO₂ Dyeing: A Sustainable and Efficient Alternative to Conventional Polyester Dyeing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Disperse yellow 70*

Cat. No.: *B1143457*

[Get Quote](#)

A comprehensive comparison of supercritical carbon dioxide (scCO₂) dyeing and conventional aqueous dyeing methods for polyester, supported by experimental data, reveals significant environmental and operational advantages for the scCO₂ technology. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the two processes, including quantitative performance data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Supercritical CO₂ dyeing has emerged as a revolutionary waterless technique, addressing the substantial environmental footprint of the textile industry, which is a major consumer of water and a significant contributor to industrial wastewater.^{[1][2]} In this process, carbon dioxide is heated and pressurized above its critical point (31.1°C and 73.8 bar), where it enters a supercritical state, exhibiting properties of both a liquid and a gas.^{[3][4]} This unique state allows it to act as a solvent for non-polar disperse dyes, which are used for dyeing synthetic fibers like polyester.^{[5][6]} The low viscosity and high diffusivity of scCO₂ enable efficient penetration of the dye into the polyester fibers, leading to a high-quality finished product.^{[3][7]}

Conventional polyester dyeing, on the other hand, is a water-intensive process that relies on high temperatures and pressures to facilitate dye uptake by the hydrophobic polyester fibers.^{[8][9]} This method necessitates the use of various auxiliary chemicals, including dispersing agents, leveling agents, and pH regulators, and generates large volumes of wastewater containing residual dyes and chemicals, posing a significant environmental challenge.^{[10][11]}

Quantitative Performance Comparison

The following tables summarize the key performance differences between supercritical CO₂ dyeing and conventional dyeing for polyester, based on experimental data from various studies.

Parameter	Supercritical CO ₂ Dyeing	Conventional Dyeing	References
Water Consumption	0 L/kg of textile	100 - 150 L/kg of textile	[8][12][13]
Wastewater Generation	None	High volumes of colored and chemical-laden effluent	[1][10][12]
Energy Consumption	Lower (up to 50% reduction reported)	Higher (6-10 MJ/kg)	[3][14][15][16]
Auxiliary Chemicals	Minimal to none (no dispersing agents, salts, or pH regulators needed)	Required (dispersing agents, carriers, acids, etc.)	[6][10]
Dye Utilization	High (up to 90-95%) with dye recycling possible	Lower (dye losses of 10-15% in effluent)	[10][17][18]
Process Time	Shorter (15-80 minutes)	Longer (3-4 hours including washing and drying)	[4][10][17]

Performance Metric	Supercritical CO2 Dyeing	Conventional Dyeing	References
Color Strength (K/S Value)	Generally higher or comparable to conventional methods.	Standard	[16] [19] [20] [21]
Color Fastness (Washing)	Good to Excellent (Grade 4-5)	Good to Excellent (Grade 4-5)	[17] [22]
Color Fastness (Rubbing)	Good to Excellent (Grade 4-5)	Good to Excellent (Grade 4-5)	[21]
Color Fastness (Light)	Generally similar to conventional methods.	Standard	[17] [22]
Levelness	Excellent due to high diffusivity of scCO2.	Good, but can be an issue requiring leveling agents.	[10]
Fabric Property	Supercritical CO2 Dyeing	Conventional Dyeing	References
Tensile Strength	Negligible to slight reduction (e.g., 3% for PET).	Can be affected by high temperatures and chemicals.	[23]
Elongation at Break	Slight decrease (e.g., 4.3% for PET).	Can be affected.	[23]
Fiber Morphology	Minimal impact on crystallinity.	Can be altered by high-temperature aqueous conditions.	[7]

Experimental Protocols

Supercritical CO2 Dyeing of Polyester

This protocol describes a typical laboratory-scale supercritical CO2 dyeing process for polyester fabric.

Materials and Equipment:

- Polyester fabric sample
- Disperse dye (e.g., C.I. Disperse Red 153)
- Supercritical fluid dyeing apparatus (autoclave, high-pressure pump, temperature controller)
- Liquid CO₂ cylinder (99.99% purity)
- Spectrophotometer for color strength measurement

Procedure:

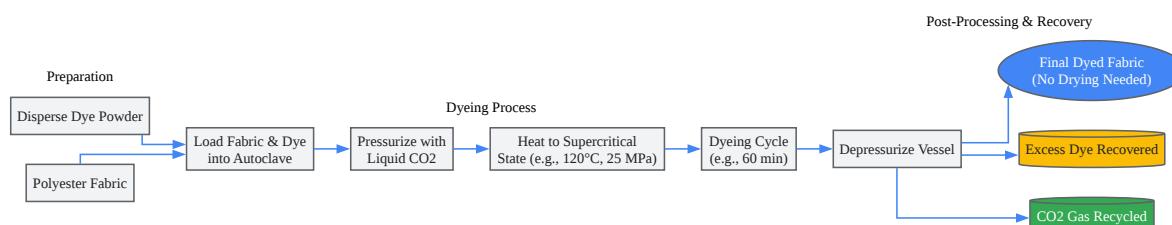
- The polyester fabric sample is weighed and placed inside the dyeing vessel (autoclave) along with a specified amount of disperse dye (e.g., 2% on weight of fabric).[17]
- The autoclave is sealed, and the air is purged with low-pressure CO₂ gas.
- Liquid CO₂ is pumped into the autoclave until the desired pressure is reached (e.g., 17-29 MPa).[5][17]
- The temperature of the autoclave is raised to the set dyeing temperature (e.g., 80-140°C). [17][22]
- The dyeing process is carried out for a specific duration (e.g., 20-80 minutes) with continuous circulation of the supercritical CO₂-dye mixture.[5][17]
- After the dyeing cycle, the autoclave is depressurized, and the CO₂ is vented or recycled. The un-dissolved dye can be recovered as a powder.[10]
- The dyed fabric is removed from the autoclave. No subsequent washing or drying is required.[10]
- The color strength (K/S value) of the dyed fabric is measured using a spectrophotometer.

Conventional High-Temperature High-Pressure (HTHP) Dyeing of Polyester

This protocol outlines a standard laboratory procedure for the conventional aqueous dyeing of polyester.

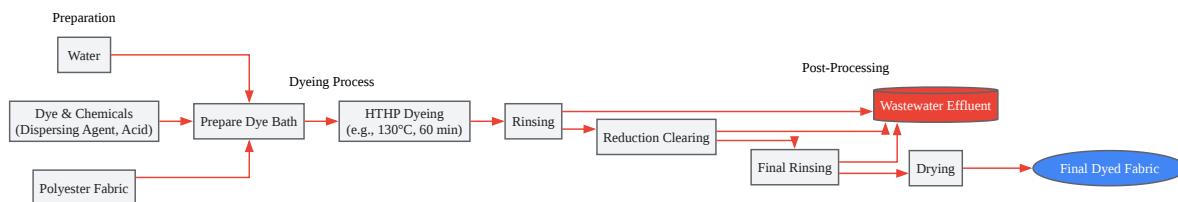
Materials and Equipment:

- Polyester fabric sample
- Disperse dye
- Dispersing agent
- Acetic acid (to control pH)
- High-temperature, high-pressure beaker dyeing machine
- Beakers, measuring cylinders, pipettes
- Drying oven
- Spectrophotometer

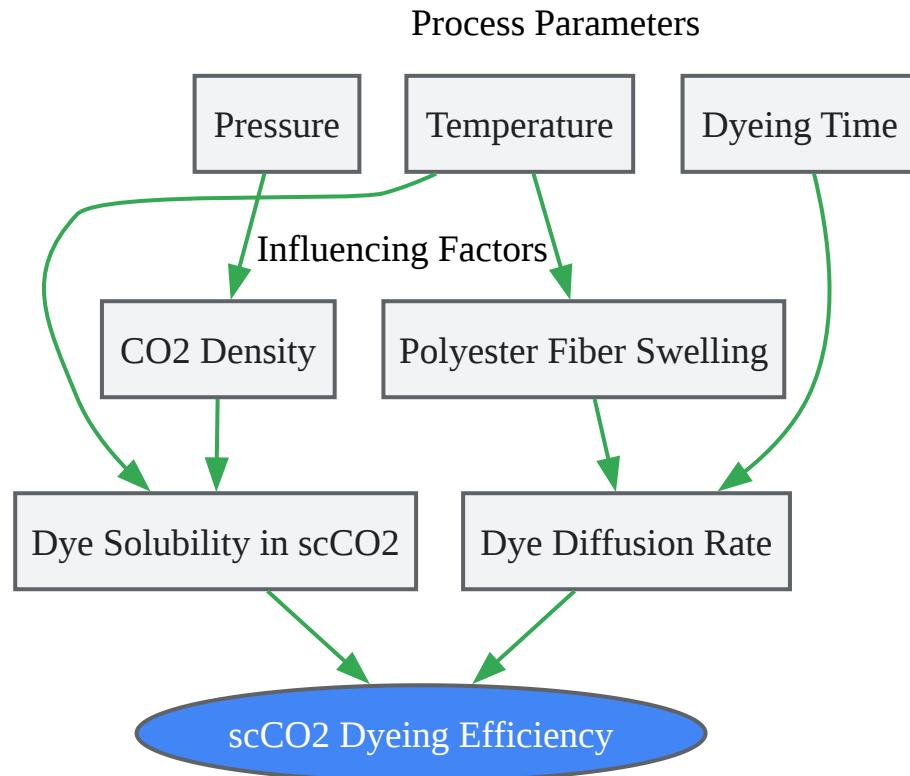

Procedure:

- A dye bath is prepared with a specific liquor-to-material ratio (e.g., 1:40).[24]
- The required amount of disperse dye (e.g., 1-2% on weight of fabric), dispersing agent (e.g., 1 g/L), and acetic acid (to maintain a pH of 4.5-5.5) are added to the water in the beaker.[24]
- The pre-treated polyester fabric sample is placed in the dye bath.
- The beaker is sealed in the HTHP dyeing machine, and the temperature is raised to 130°C at a rate of 2°C/min.[8][9]
- Dyeing is continued at 130°C for 60 minutes.[9][24]

- After dyeing, the bath is cooled down to 70°C.
- The dyed fabric is removed and rinsed with hot and cold water.
- A reduction clearing process is often performed to remove unfixed dye from the surface, which involves treating the fabric with a solution of sodium hydroxide and sodium hydrosulfite.[10]
- The fabric is then rinsed again and dried in an oven.
- The color strength (K/S value) of the dyed fabric is measured using a spectrophotometer.


Visualizing the Processes

The following diagrams illustrate the workflows of both dyeing methods and the key parameters influencing the supercritical CO₂ dyeing process.


[Click to download full resolution via product page](#)

Caption: Workflow of the Supercritical CO₂ Dyeing Process.

[Click to download full resolution via product page](#)

Caption: Workflow of the Conventional Aqueous Dyeing Process.

[Click to download full resolution via product page](#)

Caption: Key Factors Influencing Supercritical CO₂ Dyeing Efficiency.

In conclusion, supercritical CO₂ dyeing presents a compelling and sustainable alternative to conventional aqueous dyeing of polyester. The elimination of water consumption and wastewater discharge, coupled with reduced energy and chemical use, positions it as an environmentally benign technology.[10][12] While the initial capital investment for scCO₂ equipment can be higher, the long-term operational savings and environmental benefits offer a significant advantage.[3] The comparable, and in some cases superior, dyeing performance in terms of color strength and fastness further solidifies its potential to revolutionize the textile industry.[16][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Innovations in textile dyeing: the eco-friendly promise of supercritical fluid technology [textiletoday.com.bd]
- 2. Frontiers | Current status and research trends of textile wastewater treatments—A bibliometric-based study [frontiersin.org]
- 3. maripapel.com [maripapel.com]
- 4. Supercritical CO₂ Dyeing → Term [energy.sustainability-directory.com]
- 5. scite.ai [scite.ai]
- 6. eco2dye.com [eco2dye.com]
- 7. hb.diva-portal.org [hb.diva-portal.org]
- 8. Polyester Dyeing Process: 3 New Eco-Friendly Trends [vietextile.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ijirct.org [ijirct.org]
- 11. researchgate.net [researchgate.net]
- 12. Supercritical Fluid Technology for Textile Colouration - Fibre2Fashion [fibre2fashion.com]

- 13. youtube.com [youtube.com]
- 14. Optimizing Energy Efficiency and CO2 Footprint in Dyeing and Finishing [blog.stepchange-innovations.com]
- 15. What Is the Energy Consumption Comparison between Traditional Dyeing and CO2 Dyeing? → Learn [lifestyle.sustainability-directory.com]
- 16. Dyeing of synthetic fiber-based wool blended fabrics in supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Dyeing Procedures of Polyester Fiber in Supercritical Carbon Dioxide Using a Special Dyeing Frame [ouci.dntb.gov.ua]
- 23. researchgate.net [researchgate.net]
- 24. scribd.com [scribd.com]
- To cite this document: BenchChem. [Supercritical CO2 Dyeing: A Sustainable and Efficient Alternative to Conventional Polyester Dyeing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143457#supercritical-co2-dyeing-versus-conventional-dyeing-for-polyester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com